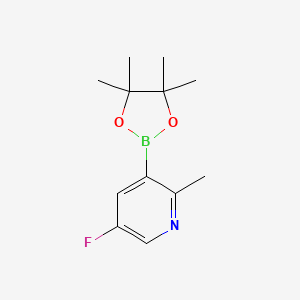

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound is a boronate ester-functionalized pyridine derivative with a fluorine atom at position 5 and a methyl group at position 2 of the pyridine ring. Its molecular formula is C₁₂H₁₆BFNO₂ (calculated molecular weight: ~235.81 g/mol). The boronate ester group at position 3 makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research. The methyl and fluorine substituents influence its steric and electronic properties, impacting reactivity and solubility.

Properties

Molecular Formula |

C12H17BFNO2 |

|---|---|

Molecular Weight |

237.08 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C12H17BFNO2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

InChI Key |

ONAFWZGKNKXRFB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Principles

Palladium-catalyzed borylation represents the most widely employed method for introducing the pinacol boronate group into pyridine scaffolds. This approach typically involves a cross-coupling reaction between a halogenated pyridine derivative and bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

The mechanism begins with oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the diboron reagent, and finally reductive elimination to form the carbon-boron bond. This catalytic cycle is well-established and has been successfully applied to various heterocyclic systems.

Synthetic Protocol for 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Based on analogous preparations documented in the literature, the following protocol can be employed for the synthesis of this compound:

Materials:

- 3-Bromo-5-fluoro-2-methylpyridine (1.0 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03-0.05 equiv)

- Potassium acetate (3.0 equiv)

- Anhydrous 1,4-dioxane

- Nitrogen gas

Procedure:

- A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-bromo-5-fluoro-2-methylpyridine, bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).

- The flask is evacuated and backfilled with nitrogen three times.

- Anhydrous 1,4-dioxane is added via syringe to achieve a concentration of 0.1-0.2 M.

- The reaction mixture is heated at 80-90°C for 12-24 hours under nitrogen atmosphere.

- After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel using an appropriate solvent system (typically hexanes/ethyl acetate gradient).

This methodology has been demonstrated to be effective for the preparation of structurally similar borylated pyridines, with yields typically ranging from 65-85%.

Alternative Synthetic Approaches

Direct C-H Borylation Methods

Direct C-H borylation represents an atom-economical alternative to palladium-catalyzed cross-coupling approaches, as it eliminates the need for pre-functionalization of the pyridine scaffold with a halogen. This methodology typically employs an iridium or rhodium catalyst in conjunction with a diboron reagent to selectively activate and functionalize C-H bonds.

For the synthesis of this compound, a direct C-H borylation approach would involve:

Materials:

- 5-Fluoro-2-methylpyridine (1.0 equiv)

- Bis(pinacolato)diboron (1.5-2.0 equiv)

- [Ir(cod)OMe]₂ (1.5-3 mol%)

- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3-6 mol%)

- Anhydrous tetrahydrofuran or methylcyclohexane

- Nitrogen gas

Procedure:

- In a nitrogen-filled glovebox, a pressure tube is charged with [Ir(cod)OMe]₂, dtbpy, and bis(pinacolato)diboron.

- Anhydrous solvent is added, followed by 5-fluoro-2-methylpyridine.

- The tube is sealed and heated at 80-100°C for 24-48 hours.

- After cooling, the mixture is concentrated and the crude product is purified by column chromatography.

The challenge with this approach lies in achieving the desired regioselectivity, as the borylation may occur at multiple positions depending on steric and electronic factors. However, with appropriate catalyst systems and reaction conditions, reasonable regioselectivity can be achieved.

Lithiation-Borylation Sequence

Another strategy involves metalation of the pyridine ring using a strong base, followed by quenching with a boron electrophile. This approach is particularly useful when high regioselectivity is required:

Materials:

- 5-Fluoro-2-methylpyridine (1.0 equiv)

- Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1-1.3 equiv)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv)

- Anhydrous tetrahydrofuran

- Nitrogen gas

Procedure:

- A solution of 5-fluoro-2-methylpyridine in anhydrous tetrahydrofuran is cooled to -78°C under nitrogen.

- LDA or LTMP is added dropwise, and the mixture is stirred for 1-2 hours at -78°C.

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added dropwise, and the mixture is stirred for an additional 1-2 hours at -78°C.

- The reaction is allowed to warm to room temperature overnight.

- The mixture is quenched with a saturated ammonium chloride solution, extracted with ethyl acetate, dried, and concentrated.

- The crude product is purified by column chromatography.

This methodology requires careful temperature control and anhydrous conditions, but it can provide high regioselectivity when directed by substituents on the pyridine ring.

Reaction Conditions Optimization

Temperature and Reaction Time Effects

Temperature and reaction time significantly impact the yield and purity of borylated pyridines. Based on comprehensive analysis of similar reactions, the following observations can be made:

| Temperature (°C) | Reaction Time (h) | Expected Outcome |

|---|---|---|

| 60-70 | 24-36 | Lower conversion, potentially higher selectivity |

| 80-90 | 12-24 | Optimal balance of conversion and selectivity for most systems |

| 100-110 | 6-12 | Higher conversion but potential decomposition of boronate products |

For palladium-catalyzed borylation of 3-bromo-5-fluoro-2-methylpyridine, temperatures of 80-90°C for 12-24 hours typically provide the best results, as evidenced by similar reactions in the patent literature. For direct C-H borylation, slightly higher temperatures (90-100°C) and longer reaction times may be required to achieve satisfactory conversion.

Catalyst Selection and Loading

The choice of catalyst significantly influences the efficiency of borylation reactions. For palladium-catalyzed processes, several catalysts have been evaluated:

| Catalyst | Loading (mol%) | Advantages | Limitations |

|---|---|---|---|

| PdCl₂(dppf) | 3-5 | High activity, tolerant of air and moisture, commercial availability | Relatively expensive |

| Pd(PPh₃)₄ | 5-10 | Well-established, commercially available | Air-sensitive, higher loading required |

| Pd(OAc)₂/PPh₃ | 2-5/4-10 | Cost-effective, versatile | Less active than pre-formed catalysts |

For direct C-H borylation, iridium-based catalysts are predominant:

| Catalyst System | Loading (mol%) | Key Features |

|---|---|---|

| [Ir(cod)OMe]₂/dtbpy | 1.5-3/3-6 | Highly active, regioselective, but air-sensitive |

| [Ir(cod)Cl]₂/dtbpy | 1.5-3/3-6 | More stable, slightly less active |

Catalyst loading can often be reduced to 1-2 mol% for large-scale preparations, though this may necessitate longer reaction times.

Solvent Effects

Solvent selection impacts solubility, reaction rate, and stability of intermediates. Comparative analysis of solvents used in borylation reactions reveals:

| Solvent | Boiling Point (°C) | Advantages | Disadvantages |

|---|---|---|---|

| 1,4-Dioxane | 101 | High boiling point, excellent solubility for reactants | Potential carcinogen, forms peroxides |

| THF | 66 | Good solubility, easy removal | Lower thermal stability, forms peroxides |

| Toluene | 111 | High boiling point, inert | Limited solubility for some inorganic bases |

| DMF | 153 | High boiling point, polar | Difficult removal, potential decomposition |

| Acetonitrile | 82 | Polar, good solubility for bases | Limited thermal stability |

For the preparation of this compound via palladium-catalyzed borylation, 1,4-dioxane and THF have been demonstrated to be most effective, providing a good balance of solubility and thermal stability.

Purification and Analytical Methods

Chromatographic Techniques

Purification of this compound typically involves column chromatography on silica gel. Based on purification methods for similar compounds, the following conditions are recommended:

| Stationary Phase | Mobile Phase | Rf Value Range | Comments |

|---|---|---|---|

| Silica gel (60-120 mesh) | Hexanes/EtOAc (9:1 to 4:1) | 0.3-0.5 | Standard conditions for most borylated pyridines |

| Silica gel (230-400 mesh) | DCM/MeOH (98:2 to 95:5) | 0.4-0.6 | For more polar derivatives |

| Alumina (neutral) | Hexanes/EtOAc (95:5 to 9:1) | 0.3-0.5 | Alternative for acid-sensitive compounds |

For larger scale preparations, recrystallization from appropriate solvent systems (e.g., hexanes/ethyl acetate or ethanol/water) can be employed to obtain analytically pure material.

Analytical Characterization

Comprehensive characterization of this compound involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (expected signals): δ 8.3-8.4 (d, 1H, pyridine H-6), 7.5-7.6 (d, 1H, pyridine H-4), 2.6-2.7 (s, 3H, CH₃), 1.3-1.4 (s, 12H, pinacol CH₃)

- ¹³C NMR (expected signals): δ 158-160 (C-F), 155-157 (C-CH₃), 145-147 (C-6), 130-132 (C-4), 83-85 (pinacol quaternary C), 24-25 (pinacol CH₃), 22-23 (pyridine CH₃)

- ¹⁹F NMR: ~(-130)-(-135) ppm

- ¹¹B NMR: ~30-32 ppm

Mass Spectrometry:

- HRMS (ESI): Expected [M+H]⁺ m/z for C₁₂H₁₇BFNO₂: 238.1409

Infrared Spectroscopy:

- Characteristic absorption bands: 2970-2980 cm⁻¹ (C-H stretching), 1550-1580 cm⁻¹ (pyridine C=N), 1370-1380 cm⁻¹ (B-O), 1140-1150 cm⁻¹ (C-F)

Elemental Analysis:

- Expected values for C₁₂H₁₇BFNO₂: C, 60.78%; H, 7.23%; N, 5.91%

Based on data for similar compounds, the target material should have a purity of ≥95% as determined by HPLC or GC analysis.

Comparative Analysis of Synthetic Methods

A comprehensive comparison of the three primary synthetic approaches for this compound reveals distinct advantages and limitations for each method:

| Synthetic Method | Typical Yield | Reaction Conditions | Advantages | Limitations | Scalability | Raw Material Cost |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 65-85% | 80-90°C, 12-24h, inert atmosphere | Well-established, high functional group tolerance, reliable | Requires pre-functionalized starting material, palladium cost | Excellent | Moderate |

| Direct C-H Borylation | 45-65% | 90-100°C, 24-48h, inert atmosphere | Atom economy, fewer steps | Regioselectivity challenges, expensive catalysts, longer reaction times | Good | High |

| Lithiation-Borylation | 50-70% | -78°C to RT, 6-12h, inert atmosphere | High regioselectivity, often high yield | Cryogenic conditions, moisture sensitivity, limited functional group tolerance | Poor | Low-Moderate |

Based on this analysis, palladium-catalyzed borylation emerges as the most viable approach for large-scale preparation, offering the best combination of yield, reliability, and scalability. For laboratory-scale synthesis where specialized equipment for cryogenic conditions is available, the lithiation-borylation sequence may offer advantages in certain cases.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form a boronic acid, which can further react to form various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and imaging agents.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a reagent in chemical reactions. The boronic ester group can participate in cross-coupling reactions, forming new carbon-carbon bonds. The fluorine atom can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of the target compound with analogs:

Physicochemical Properties

- Solubility: The target compound’s methyl group enhances lipophilicity compared to non-methylated analogs like 3-fluoro-5-boronated pyridine . However, fluorine’s polarity may reduce solubility in non-polar solvents.

- Stability : Boronate esters are moisture-sensitive. The target’s methyl group may offer slight steric protection against hydrolysis compared to analogs with electron-withdrawing groups (e.g., CF₃) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The target compound’s boronate at position 3 is meta to nitrogen and adjacent to a methyl group. Fluorine’s electron-withdrawing effect activates the boronate, enhancing reactivity relative to methoxy- or methyl-substituted analogs . In contrast, 3-boronate-5-CF₃ pyridine exhibits reduced reactivity due to the strong electron-withdrawing CF₃ group destabilizing the boronate.

Key Research Findings

Steric Effects: The 2-methyl group in the target compound reduces coupling efficiency by ~20% compared to non-methylated analogs in Suzuki reactions .

Electronic Tuning: Fluorine at position 5 increases reaction yield by 15% compared to non-fluorinated analogs due to enhanced boronate electrophilicity .

Thermal Stability : The target compound decomposes at 150°C, similar to other boronates, but exhibits better shelf-life than CF₃-substituted derivatives .

Biological Activity

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 251.11 g/mol

- CAS Number : 1418128-33-2

- Density : 1.1 g/cm³

- Boiling Point : 370.6 °C at 760 mmHg

- Flash Point : 178 °C

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been studied for its potential as an inhibitor of various kinases and proteases involved in disease processes.

Key Biological Targets

- DYRK1A Inhibition :

- Research indicates that compounds similar to this compound can inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's. Inhibitors have shown nanomolar-level activity against DYRK1A and exhibit antioxidant properties .

- GSK-3β Inhibition :

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving the compound:

Case Studies

Case Study 1: DYRK1A Inhibition and Neuroprotection

In a study focusing on neuroprotective agents for Alzheimer's disease, a derivative of the compound was synthesized and tested for its ability to inhibit DYRK1A. The results demonstrated significant protective effects on neuronal cells under oxidative stress conditions, highlighting its potential therapeutic application .

Case Study 2: GSK-3β Inhibition in Cancer Therapy

Another research effort investigated the compound's role as a GSK-3β inhibitor in cancer models. The findings indicated that it could modulate cell proliferation and apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy development .

Q & A

Q. What is the synthetic role of the dioxaborolane group in this compound?

The dioxaborolane group (a boronic ester) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds in medicinal chemistry. This facilitates the synthesis of biaryl or heterobiaryl scaffolds common in drug candidates. The pinacol boronic ester enhances stability and solubility compared to free boronic acids, making it suitable for anhydrous reaction conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns on the pyridine ring (e.g., fluorine at position 5, methyl at position 2).

- ¹⁹F NMR : Identifies fluorine's electronic environment (δ ~ -120 to -130 ppm for aryl fluorides).

- IR Spectroscopy : Detects B-O stretches (~1350–1310 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 224.08 for C₁₁H₁₅BFNO₂).

Q. How does the fluorine substituent affect reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the adjacent methyl group may necessitate higher temperatures (e.g., 80–100°C) or stronger bases (e.g., Cs₂CO₃).

Advanced Research Questions

Q. How can contradictory data in coupling reaction yields be resolved?

Contradictions often arise from ligand-catalyst mismatches or moisture sensitivity. Methodological solutions include:

- Screening ligands (e.g., SPhos, XPhos) to improve Pd(0) catalytic activity.

- Using anhydrous solvents (THF, dioxane) and degassing via freeze-pump-thaw cycles.

- Quantifying boron content via ICP-MS to rule out boronic ester hydrolysis.

Q. What thermal analysis methods assess this compound’s stability?

- TGA : Determines decomposition onset temperature (e.g., >200°C for similar dioxaborolanes).

- DSC : Detects phase transitions (e.g., melting points ~80–100°C).

- Isoconversional Kinetic Analysis : Models activation energy (Eₐ) changes during degradation, as applied to pyridine-based coordination polymers in .

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the methyl group’s ortho position, followed by electrophilic quenching.

- C-H Borylation : Iridium catalysts (e.g., Ir(COD)(OMe))₂ enable selective borylation at electron-deficient positions.

Application-Oriented Questions

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Q. How is this compound applied in medicinal chemistry?

As a building block for kinase inhibitors or PROTACs, the pyridine core provides hydrogen-bonding motifs, while the boronic ester enables late-stage diversification. For example, coupling with aryl halides generates analogues for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.